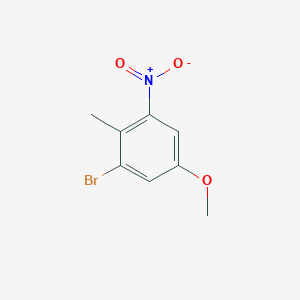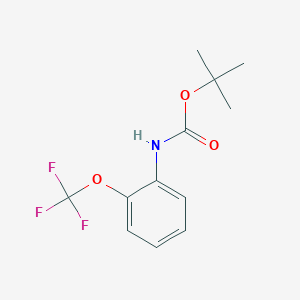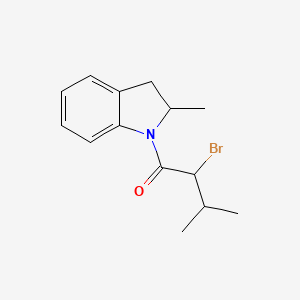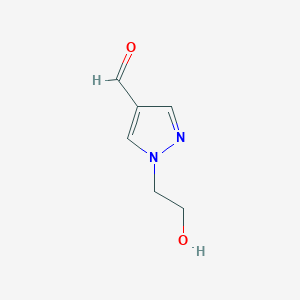
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo- and nitro-substituted benzene compounds is explored in the context of electrosynthetic routes and other chemical reactions. For instance, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide is discussed, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . Another study investigates the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia, using the Williamson Reaction . These studies provide a foundation for understanding the synthesis of bromo- and nitro-substituted benzene derivatives.
Molecular Structure Analysis
The electronic structure of benzene derivatives, including those with bromo-, nitro-, and methoxy groups, is analyzed using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) . These studies reveal how the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions, which is crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted benzene compounds is highlighted in several studies. For example, the radical anions of 1-bromo-4-nitrobenzene are shown to be reactive in a room temperature ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . Another study discusses the Smiles rearrangement of bromo- and nitro-substituted diphenyl sulfides, which is a method that could potentially be applied to similar compounds . These insights into the reactivity of bromo- and nitro-substituted benzene compounds can help predict the behavior of this compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-, nitro-, and methoxy-substituted benzene compounds are influenced by their molecular structure and reactivity. The studies provide information on the binding energy shifts and work function changes due to surface dipole effects, which are important for constructing energy band diagrams of grafted surfaces . Additionally, the electrochemical behavior of these compounds in different solvents, such as ionic liquids, is discussed, which can affect their stability and reactivity . These properties are essential for understanding the behavior of this compound in various environments.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is a process that benefits from the understanding of nitrobenzene derivatives. The study by Tarabanko and Tarabanko (2017) provides insights into the oxidation mechanisms involving nitrobenzene, highlighting the potential for optimizing such processes to improve yield and selectivity in producing valuable chemical compounds from lignin, a renewable resource (Tarabanko & Tarabanko, 2017).
Flame Retardants
The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) discusses the occurrence and potential risks of these compounds in various environments. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity. Although not directly mentioning 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene, this context is relevant for understanding the broader class of brominated compounds to which it belongs (Zuiderveen, Slootweg, & de Boer, 2020).
Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik (1974) review the use of photosensitive protecting groups, including nitrobenzene derivatives, in synthetic chemistry. These groups show promise for future applications, offering a method to protect reactive sites in molecules during synthesis processes, which can then be removed with light exposure (Amit, Zehavi, & Patchornik, 1974).
Synthetic Chemistry
The practical synthesis of biphenyl derivatives, as outlined by Qiu et al. (2009), demonstrates the utility of brominated and nitrobenzene compounds in the synthesis of medically relevant materials, such as flurbiprofen. This research underscores the importance of such derivatives in developing synthetic methodologies for pharmaceuticals (Qiu et al., 2009).
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers by Henderson and Imrie (2011) presents another area of application for brominated and nitrobenzene derivatives. These compounds play a role in understanding the properties and transitions of liquid crystal phases, which are crucial for the development of new materials for display technologies (Henderson & Imrie, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-5-methoxy-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCFQWEXWUPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646168 |
Source


|
| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62827-41-2 |
Source


|
| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)
